2-(Benzyloxy)-1-(cyclopropylmethoxy)-3-ethynylbenzene
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Overview
Description
2-(Benzyloxy)-1-(cyclopropylmethoxy)-3-ethynylbenzene: is an organic compound that features a benzene ring substituted with benzyloxy, cyclopropylmethoxy, and ethynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(Benzyloxy)-1-(cyclopropylmethoxy)-3-ethynylbenzene typically involves multiple steps:
Formation of Benzyloxy Group:
Cyclopropylmethoxy Group Addition: The cyclopropylmethoxy group can be introduced via a nucleophilic substitution reaction using cyclopropylmethanol and an appropriate leaving group on the benzene ring.
Ethynyl Group Introduction: The ethynyl group can be added through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods:
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and cyclopropylmethoxy groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the ethynyl group, converting it to an alkene or alkane.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of benzaldehyde or cyclopropylmethanone derivatives.
Reduction: Formation of ethylbenzene derivatives.
Substitution: Formation of brominated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
Materials Science: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Chemical Sensors: Employed in the creation of sensors for detecting various chemical species.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-(cyclopropylmethoxy)-3-ethynylbenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions, while the benzyloxy and cyclopropylmethoxy groups can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
- 2-(Benzyloxy)-1-(cyclopropylmethoxy)-4-ethynylbenzene
- 2-(Benzyloxy)-1-(cyclopropylmethoxy)-3-propynylbenzene
- 2-(Benzyloxy)-1-(cyclopropylmethoxy)-3-vinylbenzene
Uniqueness:
2-(Benzyloxy)-1-(cyclopropylmethoxy)-3-ethynylbenzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The combination of benzyloxy, cyclopropylmethoxy, and ethynyl groups provides a distinct set of chemical properties that can be leveraged in various applications.
Properties
IUPAC Name |
1-(cyclopropylmethoxy)-3-ethynyl-2-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O2/c1-2-17-9-6-10-18(20-13-16-11-12-16)19(17)21-14-15-7-4-3-5-8-15/h1,3-10,16H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDBORBIFAIANM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)OCC2CC2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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